molecular formula C9H20Si B14494263 Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane CAS No. 63942-80-3

Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane

Cat. No.: B14494263
CAS No.: 63942-80-3
M. Wt: 156.34 g/mol
InChI Key: HORUDFNILLERSZ-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C_9H_20Si This compound is characterized by the presence of an ethyl group, two methyl groups, and a 3-methylbut-2-en-1-yl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. One common method is the reaction of 3-methylbut-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as platinum or rhodium complexes are often employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-containing groups into simpler silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of silicon-based pharmaceuticals.

    Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, and nucleophilic substitution, where the silicon atom acts as an electrophile.

Comparison with Similar Compounds

Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane can be compared with other organosilicon compounds such as:

    Trimethylsilane: Lacks the ethyl and 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.

    Phenylsilane: Contains a phenyl group instead of the ethyl and 3-methylbut-2-en-1-yl groups, leading to different reactivity and applications.

    Dimethylsilane: Similar but lacks the ethyl and 3-methylbut-2-en-1-yl groups, resulting in different chemical properties.

Properties

CAS No.

63942-80-3

Molecular Formula

C9H20Si

Molecular Weight

156.34 g/mol

IUPAC Name

ethyl-dimethyl-(3-methylbut-2-enyl)silane

InChI

InChI=1S/C9H20Si/c1-6-10(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3

InChI Key

HORUDFNILLERSZ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CC=C(C)C

Origin of Product

United States

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